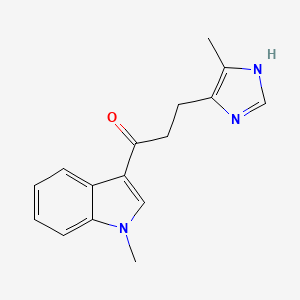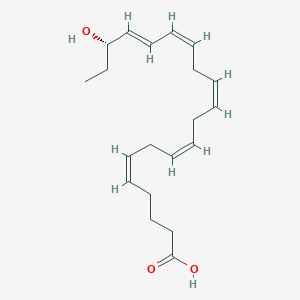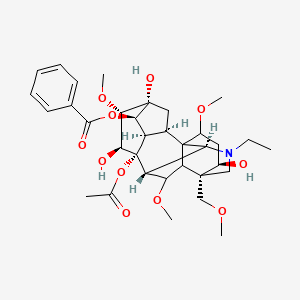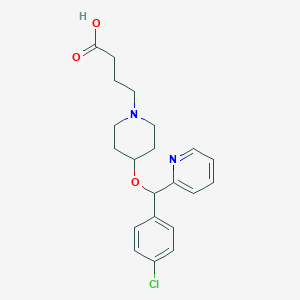
hGPR91 antagonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
.
准备方法
合成路线和反应条件
N-[[3-[4-氟-3-(三氟甲基)苯基]-1,2-恶唑-5-基]甲基]-4-(1,8-萘啶-2-基)丁酰胺的合成涉及多个步骤,从市售前体开始。关键步骤包括:
恶唑环的形成: 这通常通过涉及合适前体的环化反应来实现。
氟和三氟甲基的引入: 这些基团通过亲电芳香取代反应引入。
与萘啶部分偶联: 此步骤涉及偶联反应,通常由钯催化剂促进。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
N-[[3-[4-氟-3-(三氟甲基)苯基]-1,2-恶唑-5-基]甲基]-4-(1,8-萘啶-2-基)丁酰胺经历各种化学反应,包括:
氧化: 该反应可以通过氧化剂如高锰酸钾来促进。
还原: 还原反应可以使用还原剂如氢化铝锂进行。
取代: 该化合物可以进行亲核取代反应,特别是在氟和三氟甲基基团上。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 氢化铝锂、硼氢化钠。
催化剂: 钯、铂。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能产生羧酸,而还原可能产生醇或胺。
科学研究应用
化学: 作为配位化学和催化中的配体。
生物学: 研究其与生物靶标(如受体和酶)的相互作用。
医学: 研究其潜在的治疗效果,包括作为特定受体的拮抗剂。
工业: 潜在应用于新型材料和化学工艺的开发。
作用机制
该化合物通过与特定分子靶标(如受体或酶)结合来发挥作用。这种结合可以调节这些靶标的活性,导致各种生物学效应。所涉及的确切途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
N-[[3-[4-氟-3-(三氟甲基)苯基]-1,2-恶唑-5-基]甲基]-4-(1,8-萘啶-2-基)丁酰胺: 与其他具有恶唑和萘啶部分的配体相似。
PD047573: 另一种具有类似结构特征和生物活性的化合物.
独特性
N-[[3-[4-氟-3-(三氟甲基)苯基]-1,2-恶唑-5-基]甲基]-4-(1,8-萘啶-2-基)丁酰胺的独特性在于其官能团的特定组合,赋予其独特的化学和生物学特性
属性
分子式 |
C23H18F4N4O2 |
|---|---|
分子量 |
458.4 g/mol |
IUPAC 名称 |
N-[[3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methyl]-4-(1,8-naphthyridin-2-yl)butanamide |
InChI |
InChI=1S/C23H18F4N4O2/c24-19-9-7-15(11-18(19)23(25,26)27)20-12-17(33-31-20)13-29-21(32)5-1-4-16-8-6-14-3-2-10-28-22(14)30-16/h2-3,6-12H,1,4-5,13H2,(H,29,32) |
InChI 键 |
SWKGPCNQBPGWNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)NCC3=CC(=NO3)C4=CC(=C(C=C4)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(1,3-Benzothiazol-2-yl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10771118.png)
![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B10771125.png)


![4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B10771137.png)
![[2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10771145.png)
![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771151.png)
![[3H]Nisoxetine](/img/structure/B10771164.png)

![[3H]vesamicol](/img/structure/B10771178.png)
![[3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido](/img/structure/B10771179.png)



